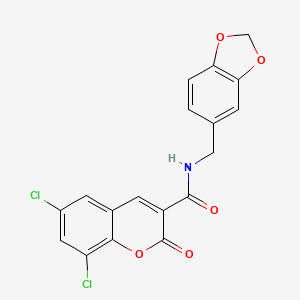

N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2NO5/c19-11-4-10-5-12(18(23)26-16(10)13(20)6-11)17(22)21-7-9-1-2-14-15(3-9)25-8-24-14/h1-6H,7-8H2,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTRFNLCSIJREDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide typically involves a multi-step process. One common method starts with the preparation of the benzodioxole moiety, which is then coupled with a dichlorinated chromene derivative. The key steps include:

Formation of Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

Coupling Reaction: The benzodioxole intermediate is then reacted with a dichlorinated chromene derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogen atoms in the chromene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer and antimicrobial properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares key structural motifs with several derivatives reported in the literature:

Key Observations :

- The oxadiazole-thioacetamide derivatives (e.g., Compound 8) demonstrate that heterocyclic appendages (e.g., oxadiazole) enhance cytotoxicity, suggesting that the target compound’s oxochromene ring may similarly modulate activity .

- The absence of the oxochromene ring in ’s benzamide analog highlights the importance of this core for conferring rigidity and planar aromaticity, which are critical for DNA intercalation or topoisomerase inhibition .

Physicochemical Properties

- Stability : The oxochromene ring’s conjugated system may enhance metabolic stability relative to simpler acetamide derivatives (e.g., ), which lack rigid aromatic systems .

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6,8-dichloro-2-oxochromene-3-carboxamide is a compound of interest due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

It features a chromene backbone with dichloro and benzodioxole substituents, which are crucial for its biological activity.

Research indicates that this compound may exert its effects through various mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that derivatives of the chromene structure exhibit antimicrobial properties against bacteria such as Bacillus subtilis and fungi like Aspergillus niger . The minimum inhibitory concentration (MIC) for some related compounds was reported at 0.19 μmol/mL.

- Anticancer Properties : Chromene derivatives have shown promise in anticancer research. They may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins .

- Anti-inflammatory Effects : Some studies suggest that similar compounds can inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Bacillus subtilis | |

| Anticancer | Induction of apoptosis | |

| Anti-inflammatory | Inhibition of cytokines |

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of related chromene derivatives, it was found that compounds with similar structures inhibited the growth of pathogenic bacteria effectively. The study utilized disk diffusion methods to measure zones of inhibition, revealing significant activity against Bacillus cereus and Aspergillus niger.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound in human cancer cell lines. The results indicated that the compound could significantly reduce cell viability in a dose-dependent manner, with IC50 values suggesting potent activity against various cancer types.

Q & A

Q. What experimental models are suitable for assessing neuroprotective efficacy, and how are confounding variables controlled?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.